

# C9-200 physicochemical properties for mRNA delivery

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to C9-200 for mRNA Delivery

## Introduction

Lipid nanoparticles (LNPs) have become the leading platform for delivering nucleic acid therapeutics, a prominence underscored by their critical role in the successful COVID-19 mRNA vaccines.[1] The efficacy of these delivery vehicles is largely attributed to their composition, particularly the ionizable cationic lipid, which is essential for encapsulating the negatively charged mRNA and facilitating its release into the cytoplasm of target cells.[2][3] C9-200 is an ionizable cationic lipid that has been utilized in the formation of LNPs for mRNA delivery, demonstrating notable performance in preclinical studies.[4][5] This technical guide provides a comprehensive overview of the physicochemical properties of C9-200, details on its formulation into LNPs, its mechanism of action for mRNA delivery, and the experimental protocols used for its characterization.

# **C9-200:** Core Physicochemical Properties

**C9-200** is a multi-chargeable, ionizable lipid specifically designed for nucleic acid delivery.[6] Its structure, featuring multiple amine groups and hydrophobic alkyl tails, is central to its function. [4][5] The tertiary amine groups possess a pKa in the range of 6.0-7.0, which is ideal for mRNA-LNP development.[6][7] This allows the lipid to be positively charged at an acidic formulation pH, facilitating electrostatic interaction with mRNA, and to become nearly neutral at physiological pH, reducing toxicity.[6][8]



| Property          | Data                                                                                                                            | Source |
|-------------------|---------------------------------------------------------------------------------------------------------------------------------|--------|
| IUPAC Name        | 1,1'-((2-(4-(2-((2-(bis(2-hydroxynonyl)amino)ethyl))(2-hydroxynonyl)amino)ethyl)pipe razin-1-yl)ethyl)azanediyl)bis(nonan-2-ol) | [5][9] |
| Molecular Formula | C55H115N5O5                                                                                                                     | [5][9] |
| Molecular Weight  | 926.5 g/mol                                                                                                                     | [5][9] |
| Purity            | ≥95% (mixture of isomers)                                                                                                       | [5]    |
| Appearance        | Solution in ethanol                                                                                                             | [5]    |

Table 1: Physicochemical Properties of **C9-200**.

## Formulation and Characterization of C9-200 LNPs

**C9-200** is formulated into LNPs along with helper lipids, cholesterol, and a polyethylene glycol (PEG)-lipid.[2][3] These components self-assemble with mRNA in a controlled manner, typically using microfluidic mixing, to form nanoparticles suitable for in vivo delivery.[10][11] The precise molar ratios of these lipids are critical and can be optimized to enhance delivery to specific tissues.[12] For instance, a formulation of **C9-200**, 1,2-dioleoyl-sn-glycero-3-PE (DOPE), cholesterol, and DMG-PEG(2000) at a molar ratio of 35:16:46.5:2.5 has been noted for mRNA-based applications.[13]

The resulting LNPs are characterized by their size, polydispersity index (PDI), surface charge (zeta potential), and mRNA encapsulation efficiency. An ideal size for cellular internalization is around 100 nm.[12]



| Parameter                                   | Value        | Notes                                                                                                                                                                       | Source      |
|---------------------------------------------|--------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Particle Size<br>(Hydrodynamic<br>Diameter) | ~70-100 nm   | Slightly smaller sizes<br>(70-85 nm) have been<br>observed.                                                                                                                 | [4][14]     |
| Polydispersity Index<br>(PDI)               | < 0.2        | Indicates a uniform and monodisperse particle population.                                                                                                                   | [14]        |
| Zeta Potential                              | Near-neutral | Measured at physiological pH.                                                                                                                                               | [14][15]    |
| Encapsulation<br>Efficiency (%EE)           | Low to >90%  | Efficiency can vary; one study noted lower EE for C9-200 compared to other lipids but still achieved high transfection.                                                     | [4][14]     |
| Apparent pKa                                | ~5.8 - 6.9   | The pKa of the formulated LNP is crucial for endosomal escape and is influenced by all lipid components. A pKa between 6.2 and 6.4 is often effective for hepatic delivery. | [6][12][16] |

Table 2: Typical Characteristics of C9-200-based mRNA LNPs.





Click to download full resolution via product page

Caption: LNP Formulation and Characterization Workflow.



## **Mechanism of mRNA Delivery**

The journey of a **C9-200** LNP from administration to protein expression involves several critical biological barriers. The process relies on the specific physicochemical properties of the ionizable lipid.

- Cellular Uptake: After intravenous administration, LNPs in circulation can adsorb proteins, such as Apolipoprotein E (ApoE).[17] The LNP-ApoE complex is then recognized by receptors like the low-density lipoprotein receptor (LDLR) on the surface of cells, particularly hepatocytes in the liver, leading to internalization via receptor-mediated endocytosis.[17][18] [19] While this is a primary pathway, other mechanisms like macropinocytosis may also contribute.[14][18]
- Endosomal Escape: Once inside the cell, the LNP is enclosed within an endosome. As the endosome matures, its internal pH drops from neutral to acidic (pH ≤ 6.5).[2][8] This acidic environment protonates the tertiary amine groups of C9-200, causing the LNP to become positively charged.[2] The cationic LNP then interacts electrostatically with anionic lipids in the endosomal membrane.[8] This interaction is theorized to disrupt the membrane's bilayer structure, potentially inducing a phase transition to an inverted hexagonal (HII) phase, which facilitates membrane fusion and the release of the mRNA cargo into the cytoplasm.[8][19] This "endosomal escape" is the rate-limiting step for effective mRNA delivery.[8][20]
- Translation: In the cytoplasm, the released mRNA is translated by the cell's ribosomal machinery to produce the encoded protein.[2]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Branched lipid architecture improves lipid-nanoparticle-based mRNA delivery to the liver via enhanced endosomal escape American Chemical Society [acs.digitellinc.com]
- 2. Endo/Lysosomal-Escapable Lipid Nanoparticle Platforms for Enhancing mRNA Delivery in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of lipid components in lipid nanoparticles for vaccines and gene therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. pKa of Lipids in Drug Delivery | BroadPharm [broadpharm.com]
- 7. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endosomal escape: A bottleneck for LNP-mediated therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. LNP Formulation For mRNA delivery [advancingrna.com]
- 11. Structure and Function of Cationic and Ionizable Lipids for Nucleic Acid Delivery PMC [pmc.ncbi.nlm.nih.gov]
- 12. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 15. Tailoring lipid nanoparticle dimensions through manufacturing processes RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00128A [pubs.rsc.org]
- 16. Systematic development of ionizable lipid nanoparticles for placental mRNA delivery using a design of experiments approach PMC [pmc.ncbi.nlm.nih.gov]



- 17. m.youtube.com [m.youtube.com]
- 18. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 19. Evolution of drug delivery system from viewpoint of controlled intracellular trafficking and selective tissue targeting toward future nanomedicine PMC [pmc.ncbi.nlm.nih.gov]
- 20. Endosomal escape of delivered mRNA from endosomal recycling tubules visualized at the nanoscale PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C9-200 physicochemical properties for mRNA delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575938#c9-200-physicochemical-properties-formrna-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com